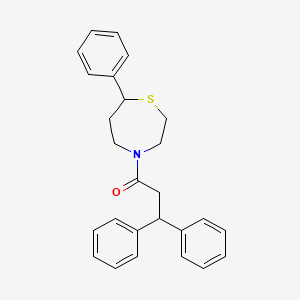
1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole (DCIPT) is a novel organic compound with a wide range of applications in scientific research. It is a tetraazole derivative that has been synthesized in the laboratory and has been studied for its potential use in a variety of disciplines including biology, chemistry, and pharmacology. DCIPT has been found to have a range of biochemical and physiological effects, and its potential applications are being further explored.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One significant application of 1H-1,2,3,4-tetraazole derivatives is in the field of corrosion inhibition. These compounds have been studied for their ability to protect metals against corrosion in acidic media. For example, 3,5-bis(disubstituted)-4-amino-1,2,4-triazole derivatives showed effective corrosion inhibition properties on mild steel in acidic conditions. Their efficiency was attributed to the adsorption of these compounds on the metal surface, which follows Langmuir's adsorption isotherm model (Elbelghiti et al., 2016). Another study on aromatic triazoles indicated their potential as corrosion inhibitors for mild steel in acidic environments, with the adsorption of these compounds on the steel surface obeying Temkin's adsorption isotherm (Quraishi & Sardar, 2002).
Antimicrobial Activities
Tetraazole derivatives also exhibit antimicrobial activities. The synthesis of new 1,2,4-triazole derivatives has led to compounds with significant antimicrobial properties. For instance, some novel triazole derivatives were found to possess good or moderate activities against various test microorganisms (Bektaş et al., 2007).
Antitumor Activities
Furthermore, 1,2,4-triazole derivatives have shown promise in cancer research. A series of novel 7-hydroxy-4-phenylchromen-2-one–linked 1,2,4-triazoles were synthesized and demonstrated potent cytotoxic activity against various human cancer cell lines. Among these, certain compounds showed better cytotoxic activity than 7-hydroxy-4-phenylchromen-2-one, indicating their potential as antitumor agents (Liu et al., 2017).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of tetrazole derivatives provide insights into their potential applications in various fields, including medicinal chemistry. Docking studies and X-ray crystallography of certain tetrazole derivatives have been conducted to understand their interactions with biological targets, such as the cyclooxygenase-2 enzyme (Al-Hourani et al., 2015).
Eigenschaften
IUPAC Name |
5-(3,4-dichlorophenyl)-1-(2,4-dichloro-5-propan-2-yloxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N4O/c1-8(2)25-15-7-14(12(19)6-13(15)20)24-16(21-22-23-24)9-3-4-10(17)11(18)5-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOVQKLKKXPPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (2S,3aS,6aS)-2-(azidomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2647408.png)
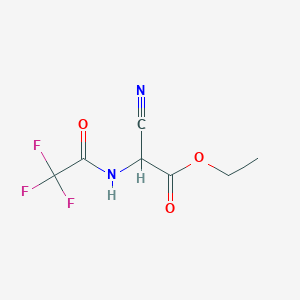
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2647411.png)

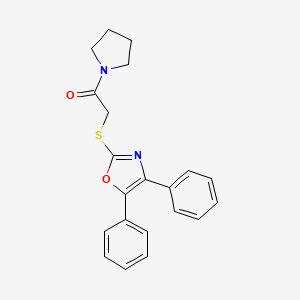
![N-[4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2647416.png)
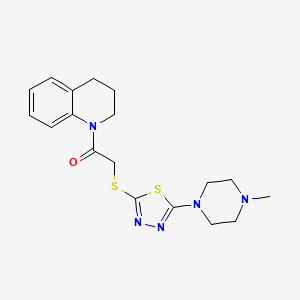
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2647418.png)
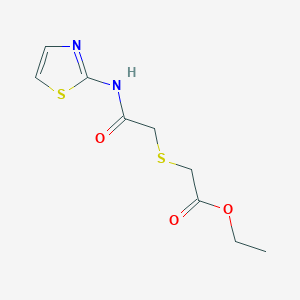

![3-(4-Fluorobenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2647423.png)

![Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate](/img/structure/B2647427.png)
